molecular formula C16H14F2N6O B2508189 1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034633-92-4

1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2508189
CAS No.: 2034633-92-4
M. Wt: 344.326
InChI Key: HKRZBGQDRBJPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H14F2N6O and its molecular weight is 344.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Agents in Cancer Research

Research on related imidazo[1,2-a]pyrazin-6-yl urea derivatives has shown promising applications in cancer research, particularly targeting P53 mutant in non-small cell lung cancer (NSCLC) cell lines. For instance, a study by Bazin et al. (2016) synthesized a series of these derivatives and found that 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea displayed cytostatic activity against a NSCLC cell line. This compound induced the overexpression of the TP53 gene, suggesting its potential as a reactivator of P53 mutant in NSCLC-N6-L16 cell lines (Bazin et al., 2016).

Antibacterial Research

Another direction of research involves the synthesis of novel heterocyclic compounds with potential antibacterial properties. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activity in several newly synthesized compounds (Azab, Youssef, & El-Bordany, 2013).

Rheology and Gelation Studies

The study of low molecular weight salt hydrogelators by Lloyd and Steed (2011) explored the gelation properties of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in various acids, highlighting how the rheology and morphology of gels can be tuned by the anion identity. This research indicates the potential of such compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).

Synthesis and Functionalization for Technology Applications

In the domain of materials science, Haroon et al. (2019) synthesized ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives and assessed their nonlinear optical (NLO) properties through DFT studies. These compounds exhibited significant NLO characteristics, suggesting their relevance in technological applications such as optoelectronics (Haroon et al., 2019).

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use.

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O/c17-11-2-1-3-12(18)14(11)23-16(25)22-7-9-24-8-6-21-15(24)13-10-19-4-5-20-13/h1-6,8,10H,7,9H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRZBGQDRBJPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.